molecular formula C17H17N3O B2584461 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide CAS No. 176693-64-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide

Cat. No.: B2584461
CAS No.: 176693-64-4
M. Wt: 279.343
InChI Key: OLGMRMJENRKJRP-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form the benzimidazole core. The resulting intermediate is then reacted with isobutyryl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide stands out due to its specific structural features and the presence of the isobutyramide group, which can influence its biological activity and chemical reactivity. Its unique combination of properties makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11(2)17(21)20-13-8-4-3-7-12(13)16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGMRMJENRKJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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